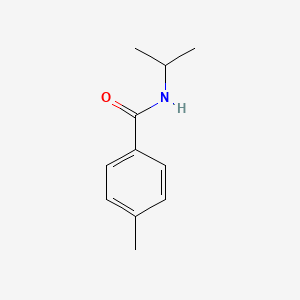

4-(2,4-ジメチル-1,3-チアゾール-5-イル)ピリミジン-2-アミン

概要

説明

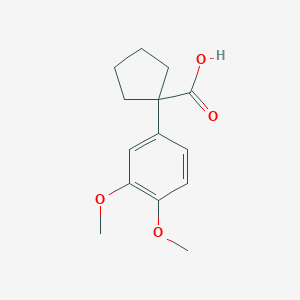

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine is an organic compound that belongs to the class of 2,4,5-trisubstituted thiazoles . . The presence of both thiazole and pyrimidine rings in its structure contributes to its biological activity and makes it a valuable target for drug development.

科学的研究の応用

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

生化学分析

Biochemical Properties

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Cellular Effects

The cellular effects of 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine are diverse. It has been found to be involved in the control of the cell cycle, being essential for meiosis but dispensable for mitosis . This indicates that it has a significant influence on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction involves the initial thiohydrazonate formation, which underwent intermolecular cyclization directly to afford a product through elimination of a H2O molecule or through 1,3-dipolar cycloaddition of nitrile imine to the C=S double bond of the compound to afford thiadiazole via elimination of NH3 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine typically involves the reaction of 2,4-dimethylthiazole with a pyrimidine derivative under specific conditions. One common method involves the use of hydrazonoyl halides and triethylamine in dry toluene, which is then refluxed for several hours . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the product.

化学反応の分析

反応の種類

4-(2,4-ジメチル-チアゾール-5-イル)-ピリミジン-2-イルアミンは、以下の反応を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて対応するスルホキシドまたはスルホンを形成することができます。

還元: 還元反応により、この化合物は対応するアミンまたはアルコールに変換することができます。

置換: チアゾール環とピリミジン環は、様々な求電子剤や求核剤との置換反応を受けることができます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロアルカンなどの求電子剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の生成物に基づいて最適化されます。

主要生成物

これらの反応から形成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではスルホキシドまたはスルホンが得られますが、置換反応ではチアゾール環またはピリミジン環に様々な官能基が導入されます。

4. 科学研究への応用

4-(2,4-ジメチル-チアゾール-5-イル)-ピリミジン-2-イルアミンは、以下の科学研究に多くの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: 細胞周期制御に関与するサイクリン依存性キナーゼ2 (CDK2) の阻害剤としての可能性について研究されています.

作用機序

4-(2,4-ジメチル-チアゾール-5-イル)-ピリミジン-2-イルアミンの作用機序は、サイクリン依存性キナーゼ2 (CDK2) などの分子標的との相互作用に関与しています . この化合物はCDK2の活性部位に結合することにより、その活性を阻害し、細胞周期の停止を引き起こし、癌細胞においてアポトーシスを誘導する可能性があります。 チアゾール環とピリミジン環は、CDK2に対する化合物の結合親和性と特異性に重要な役割を果たしています。

6. 類似化合物の比較

類似化合物

- 3-[4-(2,4-ジメチル-チアゾール-5-イル)-ピリミジン-2-イルアミノ]-フェノール

- N-[4-(2,4-ジメチル-チアゾール-5-イル)-ピリミジン-2-イル]-N',N'-ジメチル-ベンゼン-1,4-ジアミン

独自性

4-(2,4-ジメチル-チアゾール-5-イル)-ピリミジン-2-イルアミンは、チアゾール環とピリミジン環上の特異的な置換パターンにより、CDK2に対して強力な阻害活性を示し、ユニークです . このことは、医薬品化学における更なる研究開発にとって重要な化合物となっています。

類似化合物との比較

Similar Compounds

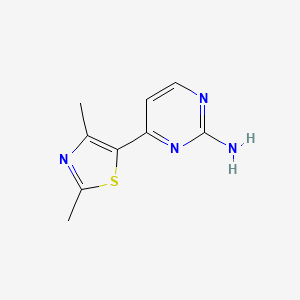

- 3-[4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamino]-Phenol

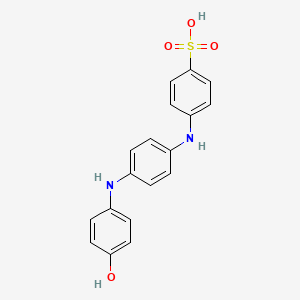

- N-[4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-N’,N’-Dimethyl-Benzene-1,4-Diamine

Uniqueness

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine is unique due to its specific substitution pattern on the thiazole and pyrimidine rings, which contributes to its potent inhibitory activity against CDK2 . This makes it a valuable compound for further research and development in medicinal chemistry.

特性

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFDMGIBHFQWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332264 | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364334-94-1 | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364334941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ47MG2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

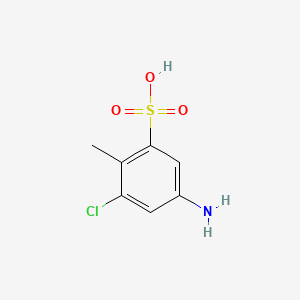

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)